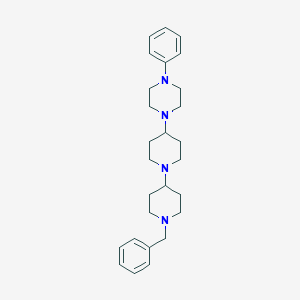![molecular formula C24H33N3OS B247609 1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B247609.png)
1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine, also known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine involves its binding to specific receptors in the brain, including the serotonin receptor and the dopamine receptor. This binding leads to the modulation of neurotransmitter activity, which can have a therapeutic effect on the brain.
Biochemical and Physiological Effects:
1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter activity, the regulation of mood, and the reduction of anxiety and depression symptoms. Additionally, 1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine has been shown to have neuroprotective properties, which can help protect the brain from damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine in lab experiments is its ability to modulate neurotransmitter activity, which can help researchers better understand the underlying mechanisms of anxiety and depression. However, one of the limitations of using 1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine in lab experiments is its potential for toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the use of 1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine in scientific research. One potential direction is the development of new therapeutic agents based on the structure of 1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine. Additionally, further research is needed to better understand the underlying mechanisms of 1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine's therapeutic effects and to identify potential new applications for this compound. Finally, future research should focus on optimizing the synthesis method for 1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine to improve its purity and yield.
Conclusion:
In conclusion, 1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. The synthesis method of 1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine involves the reaction of 1-(2-methoxyphenyl)piperazine with 1-[4-(methylsulfanyl)benzyl]piperidin-4-amine. 1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter activity and the reduction of anxiety and depression symptoms. Future research should focus on developing new therapeutic agents based on the structure of 1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine and optimizing the synthesis method for this compound.
Synthesemethoden
The synthesis of 1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine involves the reaction of 1-(2-methoxyphenyl)piperazine with 1-[4-(methylsulfanyl)benzyl]piperidin-4-amine in the presence of a suitable catalyst. The resulting product is purified through a series of chromatographic techniques to obtain pure 1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine has been the subject of several scientific studies due to its potential therapeutic properties. One of the significant applications of 1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine is its use in the treatment of anxiety and depression. Studies have shown that 1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine can modulate the activity of certain neurotransmitters in the brain, which can help alleviate symptoms of anxiety and depression.
Eigenschaften
Molekularformel |
C24H33N3OS |
|---|---|
Molekulargewicht |
411.6 g/mol |
IUPAC-Name |
1-(2-methoxyphenyl)-4-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]piperazine |
InChI |
InChI=1S/C24H33N3OS/c1-28-24-6-4-3-5-23(24)27-17-15-26(16-18-27)21-11-13-25(14-12-21)19-20-7-9-22(29-2)10-8-20/h3-10,21H,11-19H2,1-2H3 |
InChI-Schlüssel |
SJZCJEYYOCPIIE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=C(C=C4)SC |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=C(C=C4)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247532.png)
![1-(2,3-Dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247534.png)
![1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane](/img/structure/B247538.png)
![1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B247539.png)
![1-[1-(4-Methoxybenzyl)-4-piperidinyl]azepane](/img/structure/B247540.png)

![4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247542.png)

![2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247546.png)
![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247547.png)
![1-Phenyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247548.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247549.png)